![molecular formula C20H16F3N3O3S B2874801 N-pyridin-4-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide CAS No. 690245-34-2](/img/structure/B2874801.png)
N-pyridin-4-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a trifluoromethyl group, a phenyl ring, a sulfonylamino group, and a benzamide group . These functional groups suggest that the compound could have a variety of chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be expected to have a high degree of conjugation and potentially interesting electronic properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific reactivity of its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the amide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a trifluoromethyl group could increase its lipophilicity, while the presence of an amide group could allow for hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The design, synthesis, and evaluation of related compounds have shown promise in anticancer drug development. For instance, MGCD0103, a compound with structural similarities, acts as a histone deacetylase (HDAC) inhibitor, selectively inhibiting HDACs 1-3 and 11. It has shown significant antitumor activity in vivo and has progressed to clinical trials due to its potential as an anticancer drug (Zhou et al., 2008).
Analytical and Separation Techniques
Nonaqueous capillary electrophoretic separation techniques have been developed for compounds like imatinib mesylate and related substances, including similar pyridin-yl compounds. These techniques offer a promising approach for quality control and analytical purposes in pharmaceuticals (Ye et al., 2012).
Metabolic Pathways
Investigations into the absorption, distribution, metabolism, and excretion (ADME) of compounds such as GDC-0449 (vismodegib) reveal complex metabolic pathways, including uncommon pyridine ring opening. These studies are crucial for understanding the pharmacokinetics of potential drugs (Yue et al., 2011).
Polymer Synthesis
Research into novel soluble fluorinated polyamides containing pyridine and sulfone moieties highlights the application of similar compounds in materials science. These polymers exhibit high thermal stability and low dielectric constants, making them suitable for advanced materials applications (Liu et al., 2013).
COVID-19 Drug Research
A theoretical investigation into antimalarial sulfonamides as potential COVID-19 drugs utilizing computational calculations and molecular docking study suggests that compounds with pyridin-4-ylamino derivatives could have applications in treating COVID-19, showcasing the versatility of such compounds in drug discovery (Fahim & Ismael, 2021).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting electronic properties, it could be studied for use in electronic devices. Alternatively, if it has biological activity, it could be developed into a drug .
Eigenschaften
IUPAC Name |
N-pyridin-4-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3S/c21-20(22,23)16-2-1-3-18(12-16)30(28,29)25-13-14-4-6-15(7-5-14)19(27)26-17-8-10-24-11-9-17/h1-12,25H,13H2,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTXFZBDKUSLFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.